molecular formula C8H5ClN2O B6152467 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile CAS No. 1502197-74-1

2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile

Cat. No.: B6152467
CAS No.: 1502197-74-1
M. Wt: 180.59 g/mol
InChI Key: RYHUVKYOLCRBBA-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₅ClN₂O
SMILES: C1C2=CC(=C(N=C2CO1)Cl)C#N
InChIKey: RYHUVKYOLCRBBA-UHFFFAOYSA-N
Collision Cross-Section (CCS) Data:

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 181.01631 134.6
[M+Na]⁺ 202.99825 148.1
[M-H]⁻ 179.00175 130.4

This bicyclic compound features a fused furopyridine core with a chlorine substituent at position 2 and a nitrile group at position 3. No literature or patent data are available, limiting insights into its synthesis or biological activity.

Properties

CAS No.

1502197-74-1

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile

InChI

InChI=1S/C8H5ClN2O/c9-8-5(2-10)1-6-3-12-4-7(6)11-8/h1H,3-4H2

InChI Key

RYHUVKYOLCRBBA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(N=C2CO1)Cl)C#N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-carbonitrile with furan derivatives in the presence of a base and a suitable solvent. The reaction conditions often require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of furanone derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins, while the chlorine atom can participate in halogen bonding, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Furopyridine Derivatives

2-Chloro-5,5,7,7-Tetramethyl-5H,7H-Furo[3,4-b]Pyridine-3-Carbonitrile
  • Key Difference : Addition of four methyl groups at positions 5 and 5.
  • Exact molecular weight is unreported but expected to be higher than the parent compound (C₈H₅ClN₂O, 180.59 g/mol) due to methyl substituents .
2-Chloro-5H,7H-Furo[3,4-b]Pyridine-3-Carbaldehyde
  • Molecular Formula: C₈H₆ClNO₂
  • Molecular Weight : 183.59 g/mol
  • Key Difference : Replacement of nitrile (-C≡N) with aldehyde (-CHO).
  • Implications : The aldehyde group enhances electrophilicity, making it more reactive in condensation reactions (e.g., forming Schiff bases). Its higher molecular weight (vs. 180.59 g/mol for the nitrile) reflects the oxygen addition .

Heterocycle Variations: Pyrrolopyridine vs. Furopyridine

6-Chloro-1H,2H,3H-Pyrrolo[3,4-c]Pyridine Hydrochloride
  • Molecular Formula : C₇H₈Cl₂N₂ (base)
  • Key Differences :
    • Pyrrolo ring (five-membered, nitrogen-containing) replaces the furo ring (oxygen-containing).
    • Hydrochloride salt form improves solubility in polar solvents.
  • Implications : Nitrogen in the pyrrolo ring may enhance hydrogen-bonding capacity, influencing pharmacokinetics .
6,7-Dihydro-5H-Pyrrolo[3,4-b]Pyridine-3-Carbonitrile Hydrochloride
  • Molecular Formula : C₈H₈ClN₃
  • Molecular Weight : 181.62 g/mol
  • Key Differences :
    • Pyrrolo[3,4-b]pyridine core with a nitrile group.
    • Hydrochloride salt increases aqueous solubility.

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Type Salt Form
2-Chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile C₈H₅ClN₂O 180.59 Cl, -C≡N Furopyridine Neutral
2-Chloro-5,5,7,7-tetramethyl analog Not reported ~220 (estimated) Cl, -C≡N, 4×CH₃ Furopyridine Neutral
2-Chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde C₈H₆ClNO₂ 183.59 Cl, -CHO Furopyridine Neutral
6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine HCl C₇H₈Cl₂N₂ 191.06 Cl Pyrrolopyridine Hydrochloride
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carbonitrile HCl C₈H₈ClN₃ 181.62 -C≡N Pyrrolopyridine Hydrochloride

Research Findings and Implications

  • Substituent Effects : Methyl groups and aldehyde/nitrile functional groups critically influence physicochemical properties. For example, nitriles (-C≡N) offer stability in metabolic pathways, while aldehydes (-CHO) enable covalent bond formation in drug design .
  • Heterocycle Differences : Furopyridines (oxygen-based) exhibit lower hydrogen-bonding capacity compared to pyrrolopyridines (nitrogen-based), which may affect target engagement in medicinal chemistry .
  • Salt Forms : Hydrochloride derivatives enhance solubility but may introduce counterion effects in biological systems .

Biological Activity

2-Chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile (CFN) is a heterocyclic compound with a unique structural profile characterized by the presence of a chlorine atom and a nitrile group. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of CFN, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C8H5ClN2O
  • Molecular Weight : 180.59 g/mol
  • IUPAC Name : 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile
  • CAS Number : 1502197-74-1

The biological activity of CFN is hypothesized to stem from its interaction with biological targets such as enzymes and receptors. The nitrile group may facilitate interactions with nucleophilic sites in proteins, while the chlorine atom can enhance binding affinity through halogen bonding. These interactions are crucial for modulating enzyme activities and influencing various cellular processes.

Biological Activity Overview

Research into the biological activity of CFN has revealed several potential applications:

Anticancer Activity

CFN has been evaluated for its anticancer properties. In vitro studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance:

  • HT29 Cell Line : CFN demonstrated significant cytotoxicity with a half-maximal cytotoxic concentration (CC50) comparable to that of established chemotherapeutic agents like cisplatin and 5-fluorouracil .

Antimicrobial Properties

Preliminary studies indicate that CFN may possess antimicrobial activity. The unique structural features of CFN could contribute to its effectiveness against certain bacterial strains, although specific data on its antimicrobial efficacy remains limited.

Case Studies and Research Findings

StudyFindings
In Vitro Cytotoxicity Assessment CFN showed promising results against HT29 cancer cells with a CC50 value significantly lower than traditional chemotherapeutics .
Mechanistic Studies Investigations into the mechanism of action highlighted potential interactions with nucleophilic sites in proteins due to the presence of the nitrile group .
Antimicrobial Testing Initial tests suggest potential antimicrobial properties; however, comprehensive studies are required to confirm these effects .

Toxicity and Safety Profile

While CFN exhibits promising biological activity, it is essential to consider its toxicity profile. Initial assessments indicate that CFN may cause irritation upon contact and should be handled with care in laboratory settings . Further toxicological studies are necessary to fully understand its safety profile.

Future Directions

The ongoing research into CFN's biological activity suggests several avenues for future exploration:

  • Expanded Anticancer Research : Further studies should focus on different cancer cell lines and in vivo models to validate the anticancer efficacy of CFN.
  • Mechanistic Insights : Detailed mechanistic studies could elucidate how CFN interacts with specific molecular targets, potentially leading to the development of more effective derivatives.
  • Toxicological Evaluations : Comprehensive toxicity assessments are needed to establish safety margins for potential therapeutic applications.

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